
N-(cyanomethyl)-3-(3,5-dimethylphenoxy)-N-propylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-3-(3,5-dimethylphenoxy)-N-propylpropanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a member of the family of compounds known as propionamides, which have been found to have a wide range of biological activities.
科学的研究の応用
N-(cyanomethyl)-3-(3,5-dimethylphenoxy)-N-propylpropanamide has been studied for its potential use in a wide range of scientific research applications. One of its most promising uses is as a tool to study the role of the endocannabinoid system in the brain. The endocannabinoid system is a complex network of receptors and signaling molecules that plays a critical role in regulating a wide range of physiological processes, including pain, appetite, and mood. This compound has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the brain. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the brain, allowing researchers to study their effects on various physiological processes.
作用機序
The mechanism of action of N-(cyanomethyl)-3-(3,5-dimethylphenoxy)-N-propylpropanamide is primarily through its inhibition of FAAH. This enzyme is responsible for breaking down endocannabinoids in the brain, and by inhibiting it, this compound can increase the levels of these signaling molecules. This, in turn, can lead to a wide range of physiological effects, including pain relief, appetite suppression, and mood regulation.
Biochemical and physiological effects:
This compound has been found to have a wide range of biochemical and physiological effects. One of its most well-studied effects is its ability to reduce pain. This is thought to be due to its inhibition of FAAH, which leads to increased levels of endocannabinoids in the brain. This compound has also been found to have appetite-suppressing effects, which may make it a useful tool for studying the role of the endocannabinoid system in regulating food intake. Finally, this compound has been found to have mood-regulating effects, which may make it a potential treatment for mood disorders such as depression and anxiety.
実験室実験の利点と制限
One of the main advantages of using N-(cyanomethyl)-3-(3,5-dimethylphenoxy)-N-propylpropanamide in lab experiments is its specificity for FAAH inhibition. This allows researchers to study the effects of endocannabinoids in the brain without affecting other signaling pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experimental settings. Additionally, the high cost of this compound may limit its use in some research labs.
将来の方向性
There are several future directions for research on N-(cyanomethyl)-3-(3,5-dimethylphenoxy)-N-propylpropanamide. One area of interest is the development of more potent and selective FAAH inhibitors. This could lead to the development of new treatments for pain, mood disorders, and other conditions. Additionally, researchers are interested in studying the effects of this compound on other physiological processes, such as inflammation and immune function. Finally, there is interest in exploring the potential use of this compound in combination with other drugs, such as opioids, to enhance their pain-relieving effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. Its specificity for FAAH inhibition makes it a useful tool for studying the role of the endocannabinoid system in the brain. While there are some limitations to its use, the future looks bright for research on this compound and its potential applications in a wide range of physiological processes.
合成法
The synthesis of N-(cyanomethyl)-3-(3,5-dimethylphenoxy)-N-propylpropanamide involves several steps, starting with the reaction of 3,5-dimethylphenol with propionyl chloride to form 3,5-dimethylphenylpropanoic acid. This acid is then reacted with propylamine to form the corresponding amide. Finally, cyanomethyl chloride is added to the amide to form this compound.
特性
IUPAC Name |
N-(cyanomethyl)-3-(3,5-dimethylphenoxy)-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-7-18(8-6-17)16(19)5-9-20-15-11-13(2)10-14(3)12-15/h10-12H,4-5,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUWBNJBNBOYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CCOC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-N-prop-2-ynylpropanamide](/img/structure/B2561039.png)


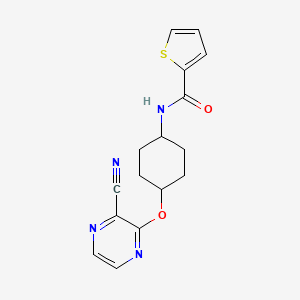
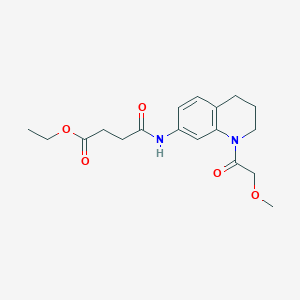
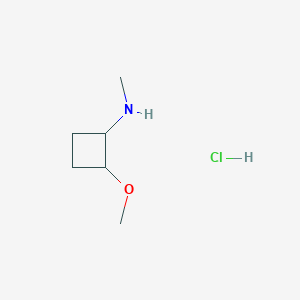
![2-Chloro-N-[1-(2-hydroxyethyl)-5-methylpyrazol-3-yl]-6-methylpyridine-3-sulfonamide](/img/structure/B2561049.png)
![N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine](/img/structure/B2561050.png)
![N-(5-chloro-2-methylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2561052.png)
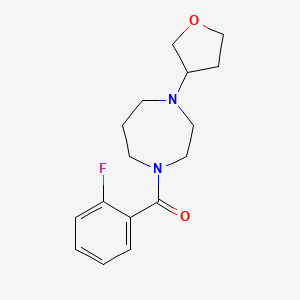


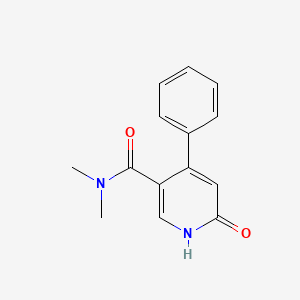
![4-amino-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2561061.png)